2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound with the molecular formula C16H16N2OS . It is a derivative of benzimidazole, a heterocyclic compound that is widely studied due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole is characterized by a benzimidazole core, which is a fused ring structure consisting of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications
Antimicrobial Properties
Antibacterial Activity Against Helicobacter Spp.
- Derivatives of 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole exhibit selective antibacterial properties against Helicobacter spp. (Kühler et al., 2002).
Antimicrobial and Antifungal Activities
- Some 1H-benzimidazole derivatives, including those related to the compound , demonstrate antimicrobial and antifungal activities, particularly against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Anticancer Properties
- Activity Against Cancer Cells
- Some novel 2-Substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives have shown significant cytotoxicity against colon carcinoma (HCT‐116) and hepatocellular carcinoma (Hep‐G2) cells (Abdel‐Aziz et al., 2009).
Antioxidant Properties
- Antioxidant Effects on Lipid Peroxidation
- Benzimidazole derivatives have shown potential as antioxidants, inhibiting lipid peroxidation in rat liver (Kuş et al., 2004).
Other Applications
Inhibition of DNA Topoisomerase I
- Certain 1H-benzimidazole derivatives act as inhibitors of mammalian type I DNA topoisomerase (Alpan et al., 2007).
Corrosion Inhibition
- Benzimidazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic environments (Yadav et al., 2013).
Future Directions
The future directions for research on 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-10-11-20-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQPCIZIEDXNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.